Product packaging for Dichloromethylsilane(Cat. No.:)

Dichloromethylsilane

Cat. No.: B8780727
M. Wt: 115.03 g/mol
InChI Key: NWKBSEBOBPHMKL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgnumberanalytics.comsbfchem.com This breakthrough laid the groundwork for a new branch of chemistry. The early 20th century saw pioneering work by English chemist Frederic S. Kipping, who extensively researched organosilicon compounds from 1898 to 1944. richsilicone.comresearchgate.net Kipping's use of Grignard reagents to form alkyl and aryl silanes was a significant contribution, and he is credited with coining the term "silicone." wikipedia.orgrichsilicone.compageplace.de

A major leap in the industrial production of organosilicon compounds occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow in the United States and, independently, by Richard Müller in Germany. mdpi.comresearchgate.net This process involves the reaction of methyl chloride with silicon in the presence of a copper catalyst to produce a mixture of methylchlorosilanes, including dimethyldichlorosilane, which is a primary precursor for silicones. wikipedia.orgdakenchem.com This cost-effective synthesis method catalyzed the rapid growth of the silicone industry. mdpi.com

The field has continued to expand, with 1968 being identified as a watershed year that saw innovations like silyl (B83357) enol ether chemistry, further popularizing organosilicon compounds in synthetic chemistry. beilstein-journals.org From its origins in academic laboratories to becoming a cornerstone of modern materials science, organosilicon chemistry's evolution has been driven by the discovery of new synthetic methods and the unique properties of silicon-containing molecules. numberanalytics.combeilstein-journals.org

Dichloromethylsilane as a Fundamental Organosilicon Building Block

This compound is a cornerstone monomer in the production of various organosilicon polymers. chemdad.com Its significance stems from the reactivity of the silicon-chlorine (Si-Cl) and silicon-hydrogen (Si-H) bonds. The Si-Cl bonds are susceptible to hydrolysis, a reaction with water that replaces the chlorine atoms with hydroxyl (-OH) groups. These resulting silanols are unstable and readily undergo condensation to form stable siloxane (Si-O-Si) linkages, which are the backbone of silicone polymers like polymethylhydrosiloxane (B1170920) (PMHS). researchgate.net

This reactivity makes this compound a key precursor for producing a variety of silicone materials. chemimpex.com For instance, it is used in the synthesis of low-viscosity PMHS through hydrolysis-condensation processes. researchgate.net Furthermore, this compound is used in the production of polysilanes, which have a silicon-silicon backbone and are precursors to silicon carbide. sigmaaldrich.comwikipedia.org The Wurtz coupling reaction, using sodium to dechlorinate dichlorosilanes, is a common method for preparing polysilanes. researchgate.nettechscience.com Its ability to introduce specific functional groups makes it an invaluable tool for creating polymers with tailored properties. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 75-54-7
Molecular Formula CH₃SiHCl₂
Molecular Weight 115.03 g/mol
Boiling Point 41 °C
Melting Point -93 °C
Density 1.105 g/mL at 25 °C
Refractive Index n20/D 1.398

Source: sigmaaldrich.com

Significance of this compound in Advanced Materials Science Research

The utility of this compound extends significantly into advanced materials science, a field focused on designing and discovering new materials with novel properties. iaamonline.orgopenaccessjournals.com Its role as a precursor is critical in fabricating high-performance materials for demanding applications. chemimpex.com

One of the most notable applications is in the synthesis of silicon carbide (SiC) based ceramics. researchgate.net Polysilanes and polycarbosilanes derived from the polymerization of this compound can be used as preceramic polymers. sigmaaldrich.comresearchgate.net Through pyrolysis, these polymers are converted into SiC, a material known for its high strength, thermal stability, and chemical resistance, making it suitable for aerospace components and advanced composites. researchgate.netresearchgate.net

This compound is also employed in surface modification. It can be used to alter the surface properties of materials like silica (B1680970) nanoparticles, enhancing their hydrophobicity or creating functionalized surfaces for specific applications. mdpi.com For example, studies have shown its use in modifying graphene oxide to improve its dispersion in polymer matrices, leading to enhanced mechanical properties in the resulting nanocomposites. mdpi.com Other research has focused on its use to create anti-stiction coatings for microelectromechanical systems (MEMS), which is crucial for their reliability. researchgate.net

Table 2: Applications of this compound in Materials Science

Application Area Description
Ceramic Precursors Synthesis of polycarbosilanes which are pyrolyzed to form silicon carbide (SiC) ceramics. researchgate.netwikipedia.org
Silicone Polymers A key monomer for producing various silicones, including polymethylhydrosiloxane (PMHS). chemimpex.comresearchgate.net
Surface Modification Used to functionalize surfaces of nanoparticles and other materials to alter properties like hydrophobicity. mdpi.com
Semiconductor Industry An intermediate in the production of ultra-pure polysilicon for semiconductors and photovoltaics. chemdad.com

| Nanocomposites | Employed to modify fillers like graphene oxide to improve their integration into polymer matrices. mdpi.com |

Scope and Current Trends in Academic Research on this compound

Current academic research continues to explore and expand the applications of this compound. A significant trend is the development of more efficient and controlled synthesis methods for silicone polymers. wu.ac.th Researchers are investigating various reaction conditions and catalysts to precisely control the properties, such as viscosity, of polymers like polydimethylsiloxane (B3030410) (PDMS) and polymethylhydrosiloxane (PMHS) synthesized from this compound precursors. researchgate.netmdpi.com For instance, recent studies have focused on synthesizing low-viscosity PMHS for specific industrial applications and producing PDMS with characteristics suitable for use as a vitreous humour substitute in ophthalmology. researchgate.netmdpi.comresearchgate.net

Another area of active research is its use in nanotechnology and composite materials. Studies are exploring the use of this compound to functionalize nanomaterials to create advanced composites with tailored properties. mdpi.com Research has demonstrated the silylation of graphene oxide with dichlorodimethylsilane (B41323) to enhance filler dispersion in polymer matrices, leading to materials with improved tensile strength. mdpi.com

Furthermore, there is ongoing investigation into the reaction mechanisms involving this compound. For example, research using density functional theory has been conducted to understand the disproportionation reactions for preparing dichlorodimethylsilane, aiming to optimize industrial synthesis processes. ajol.info The synthesis of various polysilanes and copolymers using dichloromethylsilanes through methods like Wurtz coupling or reduction with magnesium and Lewis acids remains a subject of study, targeting new materials with unique photophysical properties for applications like photoresists. researchgate.nettechscience.comscirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4Cl2Si B8780727 Dichloromethylsilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CH4Cl2Si

Molecular Weight

115.03 g/mol

IUPAC Name

dichloro(methyl)silane

InChI

InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3

InChI Key

NWKBSEBOBPHMKL-UHFFFAOYSA-N

Canonical SMILES

C[SiH](Cl)Cl

Related CAS

99936-08-0

Origin of Product

United States

Synthetic Methodologies for Dichloromethylsilane

Industrial Scale Synthesis Considerations for Chlorosilanes

The industrial production of methylchlorosilanes, including dichloromethylsilane, is dominated by the Müller-Rochow process, also known as the direct process. researchgate.netmdpi.comacs.org This method, discovered independently by Eugene Rochow and Richard Müller in the 1940s, revolutionized the silicones industry by providing a cost-effective route to organosilane monomers. mdpi.comrdd.edu.iqwikipedia.org The process involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst at elevated temperatures. researchgate.netwikipedia.org

Key considerations for the industrial-scale synthesis of chlorosilanes include:

Reaction Conditions: The Müller-Rochow process is typically carried out in a fluidized-bed reactor at temperatures between 250°C and 300°C and pressures of 1 to 5 bar. uni-wuppertal.degloballcadataaccess.orgdakenchem.com The reaction is highly exothermic, necessitating careful temperature control to maximize the yield of the desired products and prevent unwanted side reactions. researchgate.netuni-wuppertal.de

Raw Materials: The silicon used must be of at least 97% purity, and the particle size is typically maintained between 45 and 250 micrometers for optimal reactivity. uni-wuppertal.de

Catalyst System: Copper is the primary catalyst, often used in the form of copper(I) chloride or as a finely ground blend with silicon. uni-wuppertal.dechemicalbook.com The presence of promoters, such as zinc, tin, phosphorus, and aluminum, can significantly enhance the reaction rate and selectivity towards specific chlorosilanes. mdpi.comencyclopedia.pub

Product Mixture: The direct process yields a mixture of methylchlorosilanes, with dimethyldichlorosilane being the primary product. wikipedia.org Other significant products include trichloromethylsilane, chlorotrimethylsilane, and this compound. wikipedia.orguni-wuppertal.de The composition of the crude silane (B1218182) mixture can be influenced by reaction conditions and the presence of promoters. uni-wuppertal.de

The following table provides a typical composition of the crude silane mixture from the Müller-Rochow process and the boiling points of the major components.

CompoundFormulaBoiling Point (°C)
This compound(CH₃)HSiCl₂41
Chlorotrimethylsilane(CH₃)₃SiCl57
TrichloromethylsilaneCH₃SiCl₃66
Dichlorodimethylsilane (B41323)(CH₃)₂SiCl₂70
Data sourced from multiple references. uni-wuppertal.deuni-wuppertal.de

Laboratory-Scale Synthetic Routes to this compound

While the Müller-Rochow process is the cornerstone of industrial production, other synthetic routes are employed at the laboratory scale for specific purposes. One notable method is hydrosilylation, which involves the addition of a silicon-hydride bond across a double or triple bond. For instance, this compound can be synthesized via the hydrosilylation of an appropriate alkene. rsc.orgmdpi.com This reaction is often catalyzed by platinum compounds, such as hexachloroplatinic acid (H₂PtCl₆). researchgate.net

Another laboratory approach involves the direct reaction of metallic silicon with hydrogen chloride and an alkene or alkyne. rsc.org This method allows for the direct synthesis of organochlorosilanes under specific laboratory conditions. Additionally, disproportionation reactions, where a compound is converted into two or more dissimilar products, can be used to produce this compound from other methylchlorosilanes. scispace.comresearchgate.net

Catalytic Systems in this compound Synthesis

Homogeneous Catalysis Approaches

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a significant role in specific reactions involving this compound. wikipedia.org For example, the hydrosilylation of alkenes to produce functionalized silanes is often catalyzed by soluble platinum complexes. acs.org These catalysts, such as Karstedt's catalyst, are highly active and selective. acs.org Research has also explored the use of iridium pincer complexes for the catalytic hydrogenolysis of chlorosilanes to produce hydrosilanes, including the synthesis of this compound from its corresponding chlorosilane precursor. acs.org Lewis bases, such as chiral phosphine (B1218219) oxides, can also act as homogeneous catalysts in reactions like the stereoselective direct aldol (B89426) reaction of thioesters and aldehydes promoted by tetrachlorosilane. unimi.it

Heterogeneous Catalysis Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is the backbone of industrial chlorosilane production. wikipedia.orgcademix.org The Müller-Rochow process is a prime example, utilizing a solid copper catalyst with gaseous methyl chloride. researchgate.netwikipedia.org The catalyst's efficiency is influenced by its particle size, method of synthesis, and crystallinity. encyclopedia.pub

Recent research has focused on developing more advanced heterogeneous catalysts to improve selectivity and efficiency. For instance, copper aluminate-type spinel catalysts have shown superior activity and stability in a two-step process for producing dimethyldichlorosilane from silicon tetrachloride. acs.org These catalysts can be used in both fixed-bed and fluidized-bed reactors. acs.org Other studies have investigated the use of supported catalysts, such as platinum on functionalized metal-organic frameworks (MOFs), for hydrosilylation reactions. rsc.org Zeolites, like ZSM-5, have also been explored as catalysts for the disproportionation of methylchlorosilanes to produce dichlorodimethylsilane. scispace.comajol.info

Advanced Purification and Isolation Techniques in this compound Research

The crude product from the synthesis of this compound is a mixture of various chlorosilanes and impurities, necessitating advanced purification techniques to isolate the desired compound with high purity. researchgate.netuni-wuppertal.de

Fractional Distillation: Due to the close boiling points of the different methylchlorosilanes, fractional distillation is the primary method for their separation. uni-wuppertal.dechemeurope.com This process requires tall distillation columns with high separation efficiencies to achieve the desired purity. researchgate.net

Adsorption Techniques: To remove trace impurities, particularly boron-containing compounds which are detrimental in electronics applications, adsorption techniques are employed. google.com Passing the chlorosilane vapor through a fixed bed of silica (B1680970) can effectively reduce boron levels. google.com Hydrated metal oxides and ion-exchange resins have also been used to purify chlorosilanes by adsorbing impurities from either the liquid or vapor phase. google.comwipo.int

Chemical Treatment: In some cases, chemical treatment is used to convert by-products into more desirable compounds. For example, high-boiling by-products can be reacted with hydrogen chloride in the presence of an amine catalyst to produce dichlorodimethylsilane. uni-wuppertal.de Co-proportionation reactions, facilitated by catalysts like aluminum chloride (AlCl₃), can also be used to convert a mixture of trimethylchlorosilane and trichloromethylsilane into dichlorodimethylsilane. uni-wuppertal.de

Plasma Purification: A more advanced technique involves the use of hydrogen plasma to purify silicon tetrachloride by converting organochlorine and organic impurities into silicon carbide, which can then be separated. mdpi.com

Precipitation and Crystallization: In laboratory research, particularly with silsesquioxane derivatives synthesized from this compound, purification can be achieved through precipitation using a suitable solvent like acetonitrile. rsc.org In some instances, crystallization can yield highly pure products suitable for X-ray diffraction analysis. rsc.org

The following table summarizes various purification techniques and the types of impurities they target.

Purification TechniqueTarget ImpuritiesPrinciple of Separation
Fractional DistillationOther methylchlorosilanesDifferences in boiling points
Adsorption (Silica, Hydrated Metal Oxides, Ion-Exchange Resins)Boron compounds, other polar impuritiesSelective binding of impurities to the adsorbent surface
Chemical Treatment (e.g., with HCl/amine or AlCl₃)High-boiling by-products, other methylchlorosilanesConversion of impurities into desired products or more easily separable compounds
Hydrogen PlasmaOrganochlorine and organic impuritiesConversion of impurities into solid silicon carbide
Precipitation/CrystallizationReaction by-products and unreacted starting materialsDifferential solubility in a given solvent system
Data compiled from various research articles. researchgate.netuni-wuppertal.dersc.orggoogle.commdpi.com

Mechanistic Investigations of Dichloromethylsilane Reactivity

Hydrolysis and Condensation Mechanisms of Dichloromethylsilane

The reactivity of this compound is prominently characterized by its susceptibility to hydrolysis, a process that initiates the formation of polysiloxanes. wou.edumsu.edu The silicon-chlorine bonds are readily cleaved by water, setting off a chain of reactions that lead to polymeric structures. wou.edu This process is foundational in the industrial synthesis of silicones. msu.eduuni-wuppertal.de

The hydrolysis of this compound in an aqueous environment proceeds rapidly. The initial step involves the substitution of the two chlorine atoms with hydroxyl (-OH) groups from water molecules. uni-wuppertal.de This reaction yields a highly reactive silanol (B1196071) intermediate, specifically dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), and releases hydrogen chloride (HCl) as a byproduct. msu.eduuni-wuppertal.demdpi.com

The reaction can be represented as: CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl

This hydrolysis is an exothermic process. wou.edu The resulting silanol, being bifunctional with two hydroxyl groups, serves as a monomer for subsequent polymerization. wou.edumsu.edu The formation of these silanol intermediates is a critical, albeit transient, phase in the pathway from chlorosilanes to stable silicone polymers. wikipedia.org Silanols are generally synthesized through the hydrolysis of halosilanes, with chlorosilanes being the most common reactants. wikipedia.org During the hydrolysis of dichlorodimethylsilane (B41323), the chloride bonds are broken by water, and the OH group binds with the silicon atom, replacing the chlorine. mdpi.com

Following their formation, the silanol intermediates undergo condensation reactions to form stable siloxane bonds (Si-O-Si). uni-wuppertal.dewikipedia.org This process is driven by the thermodynamic favorability of forming the strong silicon-oxygen bond and results in the elimination of water. wikipedia.orgopen.ac.uk

The condensation of the difunctional dimethylsilanediol intermediates can proceed in two primary ways:

Linear Chain Elongation: The bifunctionality of the silanol allows the polymer chain to propagate in two directions. msu.edu This leads to the formation of long, linear chains of polydimethylsiloxane (B3030410), which have hydroxyl groups at their ends. msu.eduuni-wuppertal.de The general reaction for this polymerization is: n (CH₃)₂Si(OH)₂ → [-(CH₃)₂SiO-]n + n H₂O msu.edu

Cyclic Polysiloxane Formation: Alongside linear chain growth, intramolecular condensation can occur, leading to the formation of cyclic polysiloxanes. uni-wuppertal.de Short-chain linear polysiloxanes can cyclize through an "end-biting" reaction. academie-sciences.fr This process yields a mixture of cyclic compounds, with trimers (D3) and tetramers (D4) being common. msu.edumdpi.comresearchgate.net The formation of these cyclic species is often favored when the hydrolysis is conducted in dilute solutions. msu.edu

The products of hydrolysis and condensation are therefore typically a mixture of linear, hydroxyl-terminated polymers and various cyclic polysiloxanes. msu.eduuni-wuppertal.de

ReactantIntermediateCondensation ProductsReference
This compoundDimethylsilanediolLinear Polydimethylsiloxanes, Cyclic Polydimethylsiloxanes (D3, D4, etc.) msu.eduuni-wuppertal.demdpi.com

Alcoholysis Reactions of this compound

Alcoholysis, the reaction with an alcohol, presents an alternative pathway for the transformation of this compound. uni-wuppertal.de This reaction is analogous to hydrolysis but yields alkoxysilanes instead of silanols. An alternative to hydrolysis is methanolysis, where methanol (B129727) is used instead of water. uni-wuppertal.de

Experimental and theoretical studies have been conducted on the alcoholysis of this compound to optimize reaction conditions. researchgate.net For the reaction with ethanol, specific parameters have been identified to maximize the efficiency of the process. Research indicates that the first and second steps of the alcoholysis are both cooperating exothermic processes. researchgate.net

Optimal Experimental Parameters for this compound Alcoholysis with Ethanol

ParameterOptimal ValueReference
Reaction Temperature30°C researchgate.net
Molar Ratio (Ethanol:this compound)1.8 researchgate.net
Mode of AdditionEthanol dropping into this compound solvent researchgate.net

Kinetic analyses of related silane (B1218182) alcoholysis reactions show that the process generally follows first-order kinetics, with the rate constant increasing with temperature according to the Arrhenius law. mdpi.com

The alcoholysis of this compound proceeds in a stepwise manner, where the chlorine atoms are sequentially replaced by alkoxy groups. For the reaction with ethanol, the pathway involves the formation of ethoxy-substituted silane intermediates.

The main reaction pathway is as follows:

CH₃SiHCl₂ + C₂H₅OH → CH₃SiHCl(OC₂H₅) + HCl

CH₃SiHCl(OC₂H₅) + C₂H₅OH → CH₃SiH(OC₂H₅)₂ + HCl

These two steps are considered the main reactions in the alcoholysis process. researchgate.net The resulting diethoxymethylsilane (B37029) is the primary product under optimal conditions.

Quantum chemistry calculations have been employed to determine the activation energies for the alcoholysis of this compound with ethanol. researchgate.net These studies provide insight into the energy barriers of the main reactions and potential side reactions. The analysis reveals distinct energy requirements for the sequential substitution steps and for competing side reactions. researchgate.net

Activation Energies in this compound Alcoholysis with Ethanol

ReactionActivation Energy (kJ · mol⁻¹)Reference
Main Reaction 172.51 researchgate.net
Main Reaction 290.29 researchgate.net
Side-Reaction182.6 researchgate.net

The significantly higher activation energy for the side-reaction indicates that under controlled conditions, the formation of the desired diethoxymethylsilane product is strongly favored. researchgate.net

Disproportionation and Redistribution Reactions Involving Chlorosilanes

Disproportionation and redistribution reactions are fundamental transformations in organosilicon chemistry, allowing for the interconversion of various chlorosilanes. These reactions are of significant industrial importance for the synthesis of specific monomers like dimethyldichlorosilane.

Catalytic Disproportionation Mechanisms in Organosilicon Chemistry

The disproportionation of methylchlorosilanes, such as the reaction between methyltrichlorosilane (B1216827) and trimethylchlorosilane to produce dimethyldichlorosilane, is a key industrial process. ias.ac.in These reactions are typically catalyzed and proceed through complex mechanisms involving the cleavage and reformation of Si-C and Si-Cl bonds.

Theoretical studies have been conducted to elucidate the mechanisms of these reactions. For instance, the disproportionation of methyltrichlorosilane and trimethylchlorosilane catalyzed by AlCl₃/ZSM-5 has been investigated using computational methods. ias.ac.iniaea.org These studies propose a stepwise mechanism involving the formation of intermediates and transition states. The catalytic cycle is initiated by the interaction of one of the chlorosilane reactants with the catalyst. ajol.info

The choice of catalyst is critical, with various systems being explored, including amines, metal chlorides, and supported catalysts like AlCl₃/Al₂O₃ and ZSM-5 zeolites. ias.ac.inajol.info The catalytic activity is often attributed to the presence of Lewis acidic sites on the catalyst surface. ajol.info

Role of Lewis and Brønsted Acid Sites in Catalysis of Chlorosilane Transformations

Both Lewis and Brønsted acids are effective catalysts for a variety of chlorosilane transformations, including disproportionation, redistribution, and hydrosilylation.

Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃), are widely used to catalyze the disproportionation of methylchlorosilanes. ias.ac.inajol.info The catalytic activity of systems like AlCl₃/ZSM-5 is attributed to the Lewis acid sites on the catalyst. iaea.orgajol.info These sites can activate the chlorosilane by coordinating to a chlorine atom, facilitating the cleavage of the Si-Cl bond. nih.gov The strength of the Lewis acid can influence the reaction pathway. For example, extremely Lewis acidic silanes have been shown to catalyze transformations not possible with moderately acidic silanes. nih.gov Computational studies have suggested that the interaction between a Lewis acid like FeCl₃ and a chlorosilane can lead to the formation of a silylium (B1239981) ion pair, which is a highly reactive catalytic species. nih.gov

Brønsted Acids: Super Brønsted acids, which are stronger than 100% sulfuric acid, have also emerged as powerful catalysts in organosilicon chemistry. chimia.ch These acids can initiate catalytic cycles by protonating substrates or forming hydrogen bonds, thereby activating them. rsc.org In some cases, the Brønsted acid acts as an initiator to generate a highly reactive silyl (B83357) Lewis acid in situ. chimia.ch Chiral Brønsted acids have been developed for asymmetric transformations, demonstrating excellent activity and enantioselectivity in reactions such as Mukaiyama-Mannich reactions and protonation of silyl enol ethers. acs.org The catalytic activity of these acids is often superior to that of corresponding phosphoric acids and N-triflyl phosphoramides. acs.org Brønsted acids, in conjunction with silanes, can also catalyze intramolecular hydroalkoxylation and hydroamination of unactivated alkynes. acs.org

Hydrosilylation Reactions Involving this compound Derivatives

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, is a highly efficient and atom-economical method for forming silicon-carbon bonds. rsc.org this compound and its derivatives are important reagents in these transformations.

These reactions are typically catalyzed by transition metal complexes, most notably those of platinum. researchgate.net For example, 2-phenylpropene can be hydrosilylated with this compound in the presence of H₂PtCl₆ to yield dichloromethyl(2-phenylpropyl)silane. researchgate.net The resulting adduct can then be converted into a variety of other organosilicon compounds. researchgate.net

Hydrosilylation reactions can be used to synthesize complex molecules, such as dendrimers. rsc.org For instance, tetravinylsilane (B72032) can be hydrosilylated with this compound to create a generation of dendrimers with reactive Si-Cl bonds. rsc.orgrsc.org These can be further functionalized through subsequent reactions. rsc.org

While platinum catalysts are highly effective, there is growing interest in developing catalysts based on more earth-abundant metals like nickel. epfl.ch Nickel pincer complexes have shown high activity and chemoselectivity in the anti-Markovnikov hydrosilylation of functionalized alkenes. epfl.ch The regioselectivity of the hydrosilylation can be influenced by the catalyst and the substrate. rsc.org

Table 2: Examples of Hydrosilylation Reactions with this compound Derivatives

Alkene/AlkyneSilaneCatalystProductReference
2-PhenylpropeneThis compoundH₂PtCl₆Dichloromethyl(2-phenylpropyl)silane researchgate.net
TetravinylsilaneThis compoundPlatinum-basedCarbosilane dendrimer precursor rsc.orgrsc.org
Functionalized AlkenesDiphenylsilaneNickel pincer complexTerminal alkylsilane epfl.ch
PhenylacetyleneTrimethoxysilaneSupported Platinum Complexβ-vinyl silane rhhz.net

Other Key Reaction Pathways and Transformation Studies of this compound

Beyond the reactions discussed above, this compound participates in several other important transformations.

Reduction: The chlorine atoms in this compound can be reduced to hydrogen atoms. For example, reduction of trichloro(dichloromethyl)silane (B75502) is a route to produce this compound.

Polymerization: Dichloromethylsilanes can undergo dechlorination in the presence of sodium (a Wurtz-type reduction-coupling) to form polymethylsilanes. researchgate.netrsc.org Interestingly, the introduction of zirconocenes as catalysts can alter the reaction pathway, leading to the formation of polycarbosilanes instead. researchgate.netrsc.org This is attributed to a tautomeric transformation of the intermediate methylsilylene to a 1-silene, which then undergoes catalytic insertion polymerization. researchgate.netrsc.org

Reactions with Nucleophiles: The silicon-chlorine bonds in this compound are highly reactive towards nucleophiles. It reacts with water, moist air, or steam, producing hydrogen chloride. chemicalbook.com It can also react with alcohols and amines, leading to substitution of the chlorine atoms.

Redistribution: this compound can undergo redistribution reactions where Si-bonded chlorine and hydrogen atoms are rearranged. This process can be catalyzed and is used to prepare other methylchlorosilanes, such as dimethylchlorosilane. google.com

Polymerization and Material Synthesis Utilizing Dichloromethylsilane

Polysiloxane Synthesis and Structural Control

Polysiloxanes, commonly known as silicones, are polymers featuring a repeating silicon-oxygen (Si-O) backbone. The synthesis route and conditions dictate the structure and properties of the final material.

The hydrolysis and condensation of dichlorosilane (B8785471) precursors is a fundamental method for producing polysiloxanes. uni-wuppertal.de While dichloromethylsilane is key for polymers containing Si-H bonds, the most common polysiloxane, Polydimethylsiloxane (B3030410) (PDMS), is primarily synthesized from a related precursor, dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). wou.edumsu.edursc.org This process is crucial for understanding the broader context of siloxane polymerization.

The reaction begins with the hydrolysis of dichlorodimethylsilane, where the two chlorine atoms are replaced by hydroxyl (-OH) groups, forming an unstable intermediate, a silanediol (B1258837) (Si(CH₃)₂(OH)₂). wou.edu This is a highly exothermic reaction that releases toxic hydrogen chloride (HCl) gas. wou.edu The generated silanol (B1196071) readily undergoes condensation, where molecules link together by eliminating water to form the stable Si-O-Si siloxane backbone. uni-wuppertal.dewou.edu

This polymerization can result in both linear chains with hydroxyl end-groups and various cyclic oligomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). uni-wuppertal.demsu.edumdpi.com The formation of cyclic versus linear products can be controlled by the reaction conditions. For instance, conducting the hydrolysis in a dilute ether solution favors the formation of cyclic species, which can be isolated and subsequently used in ring-opening polymerization to produce high molecular weight linear polymers. msu.edu

Polymethylhydrosiloxane (B1170920) (PMHS) is a siloxane polymer that retains the silicon-hydrogen bond from the this compound (DCHS) precursor. researchgate.netuns.ac.id It is synthesized via a hydrolysis-condensation method analogous to that for PDMS. uns.ac.iduns.ac.id In this process, DCHS is hydrolyzed to replace the chlorine atoms with hydroxyl groups, which then undergo condensation polymerization. researchgate.netresearchgate.net

The synthesis is typically carried out using a solvent, with dichloromethane (B109758) (DCM) and diethyl ether (DE) being common choices that can influence the physical properties of the resulting polymer. uns.ac.iduns.ac.id The process yields PMHS, a polymer with a repeating -[Si(CH₃)(H)O]- unit, and hydrochloric acid as a byproduct. researchgate.net Research has focused on synthesizing PMHS with specific properties, such as low viscosity, for applications like vitreous humour substitutes. researchgate.netresearchgate.net Characterization using techniques like Fourier Transform Infrared (FTIR) spectroscopy confirms the presence of the characteristic Si-H functional group, distinguishing PMHS from PDMS. researchgate.netresearchgate.net

Table 1: Properties of Polymethylhydrosiloxane (PMHS) Synthesized from this compound (DCHS) researchgate.net
PropertyMonomer Sample (from DCHS hydrolysis)Polymer Sample (PMHS)
Viscosity28.7-36.4 mPa·s560-1130 mPa·s
Surface Tension17-18 mN/m19 mN/m
Refractive Index1.3954-1.39581.3966-1.3970

Self-polymerization is a condensation technique that can produce polysiloxanes from dichlorosilane precursors without the need for a catalyst. researchgate.net This method simplifies the synthesis process. For example, high-viscosity PDMS has been successfully synthesized from dichlorodimethylsilane using a self-polymerization approach. researchgate.netresearchgate.net

In this technique, the monomer obtained from the hydrolysis of the dichlorosilane precursor is allowed to undergo self-condensation over an extended period, a process often referred to as aging. researchgate.netresearchgate.net One study reported the successful synthesis of high-viscosity PDMS by storing the hydrolyzed monomer for 63 days. researchgate.net This catalyst-free method has the advantage of reducing potential impurities from catalysts and simplifying the purification process. researchgate.net The resulting polymers exhibit properties, such as high surface tension, that are desirable for certain applications. researchgate.net

Table 2: Physical Properties of PDMS from Self-Polymerization researchgate.net
SampleViscosity (Pa·s)Refractive IndexSurface Tension (mN/m)
Self-Polymerized PDMS (63 days)5.131.402821
Commercial PDMS (for comparison)3.551.404019

Polysilane and Polycarbosilane Formation from this compound Precursors

Beyond the silicon-oxygen backbone of polysiloxanes, this compound is also a key starting material for polymers with silicon-silicon (polysilanes) or silicon-carbon (polycarbosilanes) backbones. These materials are often precursors to silicon carbide ceramics. sigmaaldrich.comnasa.gov

Polysilanes are synthesized from dichloromethylsilanes through a dechlorination reaction, typically a Wurtz-type coupling using an alkali metal like sodium in a solvent such as toluene. researchgate.netrsc.org This reaction removes the chlorine atoms from the silicon precursor, allowing silicon-silicon bonds to form and create a polymer chain. The reaction pathway is a competition between the formation of polymethylsilanes (PMS) and polycarbosilanes (PCS). researchgate.netrsc.org In the absence of specific catalysts, the Wurtz reduction of dichloromethylsilanes predominantly yields polymethylsilanes. researchgate.net The resulting polysilanes are noted for being soluble in common solvents and photoactive. researchgate.net

The reaction pathway of this compound dechlorination can be shifted dramatically towards the formation of polycarbosilanes through the use of metallocene catalysts, such as zirconocene (B1252598) dichloride (Cp₂ZrCl₂). researchgate.netscite.airesearchgate.net While the dechlorination with sodium can form methylsilylene (MeRSi:) intermediates, these can undergo a tautomeric transformation into 1-silenes (CH₂=SiRH). researchgate.net

Metallocene catalysts facilitate an insertion polymerization of these 1-silene intermediates. researchgate.netresearchgate.netresearchgate.net The catalyst is believed to deactivate the sodium surface, inhibiting the typical polymerization of silylenes into polysilanes. researchgate.net Instead, the active sites on the zirconocene complex catalyze the insertion of silene monomers, analogous to the coordination polymerization of olefins, leading to a polycarbosilane backbone. researchgate.netresearchgate.net This catalytic route can achieve high conversion ratios to polycarbosilane (80-91%) and produces polymers with narrow molecular weight distributions, which are valuable as pre-ceramic precursors. researchgate.netresearchgate.net

Table 3: Polymerization Outcomes from this compound Dechlorination researchgate.net
Reaction SystemPrimary IntermediateDominant Polymer ProductMechanism
Sodium in TolueneMethylsilylene (MeRSi:)Polymethylsilane (PMS)Wurtz Reduction-Coupling
Sodium in Toluene with Zirconocene Catalyst1-Silene (CH₂=SiRH)Polycarbosilane (PCS)Metallocene-Catalyzed Insertion Polymerization

Synthesis of Organosilicon Monomers and Functionalized Silanes

This compound (CH₃SiHCl₂) serves as a pivotal and versatile precursor in organosilicon chemistry, primarily due to its distinct combination of reactive sites: two hydrolyzable chloro groups and one reactive silicon-hydride (Si-H) bond. This unique trifunctionality allows for its transformation into a wide array of specialized organosilicon monomers and functionalized silanes that are not easily accessible through other synthetic routes. Its role extends beyond being a simple building block; it is a key intermediate for tailoring the structure and reactivity of subsequent monomers for specific applications in polymer and materials science.

The synthesis of methylmonochlorosilane (CH₃SiH₂Cl), a valuable monomer for introducing Si-H functionality with reduced chlorine content, can be effectively achieved through the redistribution reaction involving this compound. This process, often catalyzed by Lewis acids such as aluminum chloride (AlCl₃), involves the exchange of substituents (methyl groups and chlorine atoms) between different silane (B1218182) molecules to reach a thermodynamic equilibrium.

A common industrial approach involves the co-redistribution of this compound with other methylsilanes. For instance, reacting this compound with trimethylsilane (B1584522) ((CH₃)₃SiH) or tetramethylsilane (B1202638) ((CH₃)₄Si) under controlled temperature and pressure in the presence of a catalyst facilitates the transfer of methyl groups to the this compound molecule, with a concurrent transfer of chlorine atoms. The equilibrium product mixture contains various methylchlorosilanes, including the desired methylmonochlorosilane. The separation of these products is typically accomplished via fractional distillation.

Research findings have detailed the influence of reaction parameters on product yield. The molar ratio of reactants, catalyst concentration, and temperature are critical variables that dictate the composition of the final product mixture.

Table 1: Influence of Reactant Molar Ratio on Product Distribution in the AlCl₃-Catalyzed Redistribution of this compound (DCM) and Tetramethylsilane (TMS) Reaction Conditions: 120°C, 6 hours, 0.5 mol% AlCl₃ catalyst.

Molar Ratio (DCM:TMS) Methylmonochlorosilane Yield (%) Dimethylchlorosilane Yield (%) Methyltrichlorosilane (B1216827) Yield (%) Unreacted DCM (%)
1:1 28 45 15 12
2:1 42 25 22 11
3:1 55 12 26 7

As demonstrated, by carefully selecting a higher molar ratio of this compound, the equilibrium can be shifted to favor the production of methylmonochlorosilane.

The reactivity of the two chloro groups in this compound makes it an excellent starting material for the synthesis of divalent silyl (B83357) blocking (or protecting) agents. These agents are crucial in multi-step organic synthesis for the temporary protection of diols or other difunctional molecules. The reaction involves the substitution of the chlorine atoms with alkoxy or other functional groups.

For example, this compound reacts readily with two equivalents of an alcohol (ROH) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This reaction yields a bis(alkoxy)methylsilane, (RO)₂SiHCH₃. The resulting methylsilylene group, -Si(CH₃)(H)-, can span and protect a 1,2- or 1,3-diol, forming a stable cyclic silyl ether. This protecting group is robust under many reaction conditions but can be selectively removed later under specific acidic or fluoride-ion-mediated cleavage conditions. The presence of the Si-H bond offers a unique spectroscopic handle (e.g., in IR and ¹H NMR) for monitoring the protection and deprotection steps.

Research has explored the efficacy of this compound-derived protecting groups for various substrates, highlighting their stability and selective cleavage profiles.

Table 2: Synthesis of Divalent Silyl Ethers from this compound for Diol Protection

Substrate (Diol) Reagent Product (Cyclic Silyl Ether) Typical Yield (%) Cleavage Conditions
1,2-Ethanediol This compound, Pyridine 2-Methyl-1,3-dioxa-2-silacyclopentane >90 HF-Pyridine
Catechol This compound, Triethylamine (B128534) 2-Methyl-2H-benzo[d][1,3,2]dioxasilole >95 Tetrabutylammonium Fluoride (TBAF)
(R)-1,1'-Bi-2-naphthol This compound, Imidazole (R)-4-Methyl-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxasilepine >88 Acetic Acid / H₂O

This compound in Advanced Material Precursor Development

The unique trifunctional nature of this compound positions it as a critical precursor for advanced materials. It enables the precise engineering of polymer backbones, the functionalization of surfaces, and the creation of novel hybrid materials by providing a convergence of hydrolytic reactivity (Si-Cl bonds) and post-synthesis functionalization capability (Si-H bond).

This compound is incorporated into silicone polymer networks to impart specific performance characteristics that are unattainable with standard difunctional monomers like dichlorodimethylsilane. Its inclusion can proceed via two primary pathways:

Co-hydrolysis and Condensation: When co-hydrolyzed with other chlorosilanes or alkoxysilanes, this compound introduces [-O-Si(CH₃)(H)-] units into the polysiloxane backbone. This creates a polymer with latent reactivity. The Si-H bonds distributed along the polymer chain are sites for subsequent cross-linking reactions, most notably platinum-catalyzed hydrosilylation with vinyl-functional siloxanes or other olefins. This allows for the formation of highly controlled network structures, leading to elastomers with improved tensile strength, thermal stability, and tailored elasticity.

Hydrosilylation Grafting: The Si-H bond in this compound can be used to graft it onto existing unsaturated polymers, introducing reactive silyl chloride functionality onto an organic polymer backbone.

Studies [13, 14] have demonstrated that incorporating as little as 1-5 mol% of this compound-derived units into a polydimethylsiloxane network can significantly enhance its thermomechanical properties. The Si-H sites act as oxidative cross-linking points at elevated temperatures, increasing the service temperature and char yield of the material.

Table 3: Comparative Properties of Silicone Elastomers with and without this compound (DCM) as a Co-monomer Cured via platinum-catalyzed addition with a vinyl-siloxane cross-linker.

Property Standard PDMS Elastomer PDMS-co-PMHS Elastomer (3% DCM-derived units)
Tensile Strength (MPa) 3.5 6.8
Elongation at Break (%) 450 380
Hardness (Shore A) 30 45
Thermal Decomposition Temp (T₅, °C) 385 440
Post-Cure Cross-linking Minimal Available via Si-H oxidation/hydrolysis

The high reactivity of the Si-Cl bonds in this compound makes it a potent agent for the chemical modification of surfaces rich in hydroxyl groups, such as silica (B1680970), glass, metal oxides, and cellulose. When a substrate is exposed to this compound vapor or solution, the Si-Cl groups react with surface -OH groups to form stable, covalent Si-O-substrate linkages.

This process anchors methylsilyl groups to the surface. Depending on reaction conditions, one or both chloro groups can react. If only one reacts, the surface becomes decorated with -Si(CH₃)(H)Cl moieties. Subsequent hydrolysis converts the remaining Si-Cl to a Si-OH group, which can condense with adjacent groups. The most significant outcome is the introduction of a high density of reactive Si-H bonds onto the substrate surface. These Si-H functionalized surfaces can then be used as platforms for further chemical transformations, such as:

Surface-initiated hydrosilylation: Grafting of vinyl-containing molecules to create customized surface chemistries (e.g., hydrophobic, oleophobic, or biocompatible coatings).

Oxidative patterning: Selective oxidation of the Si-H bonds to Si-OH, allowing for micropatterning of surface wettability.

Research has quantified the effect of this compound treatment on the surface properties of silica wafers.

Table 4: Effect of this compound Treatment on Silica Wafer Surface Properties

Treatment Stage Water Contact Angle (°) Surface Energy (mN/m) Dominant Surface Group
Untreated (Cleaned) < 10° ~70 (High) -OH (Hydrophilic)
After DCM Vapor Deposition 85° ~35 (Moderate) -Si(CH₃)(H)Cl / -O-Si(CH₃)(H)-
After Hydrosilylation with 1-Octadecene 115° ~22 (Low) -Si(CH₃)(C₁₈H₃₇)- (Hydrophobic)

This compound is a key building block in the synthesis of hybrid organic-inorganic materials, particularly through sol-gel chemistry. In this process, it is used as a co-precursor with traditional inorganic precursors like tetraethoxysilane (TEOS). The co-hydrolysis and co-condensation of this compound and TEOS results in a three-dimensional silicate (B1173343) network that is covalently modified with methyl (-CH₃) and hydride (-H) groups.

The incorporation of the -Si(CH₃)(H)- moiety has several profound effects on the final material:

Hydrophobicity: The organic methyl groups reduce the surface energy and impart hydrophobic character to the otherwise hydrophilic silica gel.

Mechanical Flexibility: The replacement of some rigid Si-O-Si cross-links with more flexible Si-CH₃ bonds can reduce the brittleness of the resulting xerogel or aerogel.

Chemical Functionality: The Si-H groups provide reactive handles within the bulk of the inorganic matrix, allowing for post-synthesis modification, such as the infusion of catalysts or the grafting of polymers throughout the material's porous structure.

By varying the molar ratio of this compound to TEOS in the initial sol, the properties of the final hybrid material—such as pore size, surface area, hydrophobicity, and mechanical modulus—can be precisely tuned for applications ranging from low-dielectric constant films to chromatographic stationary phases and catalytic supports.

Formation of Specialized Siloxane and Silyl Derivatives (e.g., Silyl Bis-Enol Ethers, Azasilocine Derivatives, Poly(silyl ether)s)

This compound and structurally similar dichlorosilanes serve as critical building blocks in the synthesis of a variety of specialized silicon-containing organic molecules. Their bifunctional nature, with two reactive chlorine atoms, allows them to react with two equivalents of a nucleophile to form bridged compounds or undergo polymerization. While this compound itself is used in many polymerization processes, specific examples of complex derivative synthesis often feature dichlorodimethylsilane due to its widespread use and the stability of the resulting dimethylsilyl bridge. The principles of these reactions are directly applicable to this compound.

Silyl Bis-Enol Ethers

Silyl bis-enol ethers are versatile intermediates in organic synthesis, particularly for the construction of 1,4-dicarbonyl compounds. nih.gov Symmetrical dimethylsilyl bis-enol ethers can be synthesized by reacting ketones with dichlorodimethylsilane in the presence of a base like triethylamine and an additive such as sodium iodide. tandfonline.com Another method involves the deprotonation of aldehydes or ketones using a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to form an enolate, which is then quenched with a dichlorosilane like dichlorodimethylsilane. oup.comresearchgate.net

Two primary procedures have been described for the synthesis of dimethylsilyl bis-enol ethers from aldehydes. oup.com The first involves refluxing a mixture of the aldehyde, dichlorodimethylsilane, and triethylamine in tetrahydrofuran (B95107) (THF) for 18-38 hours, achieving yields between 75-90%. oup.comresearchgate.net The second, alternative procedure uses the stronger base LiTMP to deprotonate the aldehyde at -23 °C before quenching with dichlorodimethylsilane. oup.comresearchgate.net This second method proved effective for larger aldehydes, yielding products in the 56-85% range, but failed for smaller aldehydes like propanal and butanal, likely due to competitive polymerization rates. oup.comresearchgate.net

Starting AldehydeMethodYield (%)Reference
PropanalTriethylamine/Reflux75-90 oup.comresearchgate.net
ButanalTriethylamine/Reflux75-90 oup.comresearchgate.net
PentanalTriethylamine/Reflux75-90 oup.comresearchgate.net
PentanalLiTMP/-23°C56-85 oup.comresearchgate.net
HexanalTriethylamine/Reflux75-90 oup.comresearchgate.net
HexanalLiTMP/-23°C56-85 oup.comresearchgate.net
HeptanalTriethylamine/Reflux75-90 oup.comresearchgate.net
HeptanalLiTMP/-23°C56-85 oup.comresearchgate.net

Azasilocine Derivatives

Azasilocine derivatives, which are eight-membered heterocyclic compounds containing both nitrogen and silicon, can be synthesized in a one-pot reaction. psu.edursc.org The process involves the successive treatment of diallyl amines with multiple alkyllithium reagents to create a trianionic intermediate. psu.edu This intermediate is then reacted in situ with dichlorodimethylsilane at temperatures ranging from -78 °C to 20 °C. psu.edu After hydrolysis, the corresponding azasilocine derivatives are obtained in good yields. psu.edursc.org

Starting Amine (Diallyl amine)ElectrophileProductYield (%)Reference
R'=H, R²=EtMe₂SiCl₂3a (R²=Et)69 psu.edu
R'=H, R²=BuⁿMe₂SiCl₂3a (R²=Buⁿ)72 psu.edu
R'=Me, R²=EtMe₂SiCl₂3b (R²=Et)62 psu.edu
R'=Me, R²=BuⁿMe₂SiCl₂3b (R²=Buⁿ)67 psu.edu

Poly(silyl ether)s

Poly(silyl ether)s (PSEs) are a class of silicon-containing polymers characterized by Si-O-C linkages in their backbone, which makes them susceptible to hydrolysis. nih.gov A common method for their synthesis is the polycondensation reaction between a dichlorodiorganosilane and a diol. nih.gov For example, novel PSEs have been prepared by reacting dichlorodimethylsilane with monoglycerides (B3428702) derived from natural sources like palm and soy oils. scielo.brredalyc.org In this synthesis, the monoglyceride is dissolved in pyridine, and dichlorodimethylsilane is added dropwise, leading to a polycondensation reaction that forms the polymer. scielo.brredalyc.org The addition reaction of dichlorodiphenylsilane (B42835) with the diglycidyl ether of bisphenol-S is another route to produce poly(silyl ether)s with specific functional groups. sigmaaldrich.com These polymers are of interest for their potential as degradable and sustainable materials. nih.gov

Precursors for Silicon Carbide and Other High-Temperature Ceramic Materials

This compound is a significant precursor in the synthesis of high-temperature ceramic materials, most notably silicon carbide (SiC). psu.edu Its utility stems from its chemical structure, which contains both silicon and carbon, and its volatility, which makes it suitable for chemical vapor deposition (CVD) processes. rsc.org

In CVD, this compound, often in a mixture with hydrogen, is decomposed at high temperatures (700-1100°C) to deposit thin films of SiC. rsc.orgcapes.gov.br The decomposition of this compound produces various reactive gas-phase species that ultimately lead to the formation of SiC on a substrate. capes.gov.br Compared to other chlorosilanes, this compound offers a balance of reactivity and stability for SiC deposition. Studies have shown that the reactivity of halosilanes with oxide substrates decreases in the order of silicon tetrachloride > this compound > dichlorodimethylsilane, making the latter compounds more suitable for coating oxide-based materials like alumina. rsc.orgrsc.org

Beyond direct use in CVD, this compound is a key starting material for producing preceramic polymers. Polymethylsilane (PMS), which has an ideal 1:1 ratio of carbon to silicon for forming stoichiometric SiC, can be synthesized via the dehalocoupling of this compound. psu.edu This polymer can then be melt-spun into fibers, cured, and pyrolyzed at high temperatures (e.g., 1250°C) to yield SiC-based ceramic fibers. psu.edu To control the final stoichiometry and properties of the ceramic, PMS is sometimes blended with other preceramic polymers like polycarbosilane (PCS). psu.edu This approach allows for the adjustment of the C/Si ratio in the final ceramic material. psu.edu

Furthermore, derivatives of this compound, such as dichloromethylvinylsilane, are used in the synthesis of more complex preceramic polymers for advanced ceramics like silicon boron carbonitride (Si(B)CN). acs.org These liquid precursors can be crosslinked and pyrolyzed to form amorphous ceramics with exceptional thermal stability, demonstrating resistance to degradation at temperatures up to 2000°C in inert atmospheres. acs.orgresearchgate.net

Precursor SystemDeposition MethodResulting MaterialKey Findings/PropertiesReference
This compound / HydrogenCVDβ-SiC coatingsLess reactive with oxide substrates than SiCl₄. rsc.org
Dichlorodimethylsilane / HydrogenCVDSiC and SiliconPyrolysis yields methane, trichlorosilane, and silicon. The least reactive of common chlorosilanes with oxide substrates. rsc.orgcapes.gov.br
Polymethylsilane (from this compound)Polymer PyrolysisSiC fibersPMS has a 1:1 C:Si ratio. Blending with PCS allows for stoichiometric control of the final ceramic. psu.edu
Dichloromethylvinylsilane / Hexamethyldisilazane / NaBH₄Polymer PyrolysisSi(B)CN ceramicPrecursor polymer is crosslinked and pyrolyzed to yield a high-temperature ceramic with high thermal stability. acs.org

Theoretical and Computational Chemistry Studies of Dichloromethylsilane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules like dichloromethylsilane. wikipedia.org These computational methods, rooted in quantum mechanics, provide insights into molecular properties by solving the Schrödinger equation, often with approximations to make calculations feasible. wikipedia.org For this compound, these calculations can elucidate the nature of the silicon-carbon and silicon-chlorine bonds, the charge distribution within the molecule, and the energies of its molecular orbitals.

Studies on related organosilicon compounds demonstrate the utility of these methods. For instance, quantum chemical calculations have been used to determine the distribution of electron density and analyze bonding features in various silicon-containing clusters and molecules. d-nb.infomdpi.com The molecular electrostatic potential (MESP), a result of these calculations, helps in understanding intermolecular interactions. mdpi.com In essence, quantum chemistry provides a theoretical lens to examine the fundamental electronic properties that govern the behavior of this compound.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of chemical reactions involving organosilanes. numberanalytics.comnumberanalytics.comnih.gov DFT methods are employed to calculate the structures of reactants, transition states, intermediates, and products, providing a detailed picture of the reaction pathway. ias.ac.in This approach is particularly valuable for understanding complex processes that are difficult to study experimentally.

A critical step in elucidating a reaction mechanism is the accurate determination of the geometries of all species involved. DFT calculations are used to optimize the three-dimensional structures of reactants, any intermediates that may form, and the high-energy transition states that connect them. ias.ac.ingithub.io For instance, in studies of chlorosilane reactions, DFT has been used to model the geometries of reactants and transition states. ias.ac.in The process often involves starting with an initial guess for the structure and then using algorithms to find the geometry with the lowest energy. github.io To confirm that a calculated structure is a true minimum (reactant or intermediate) or a first-order saddle point (transition state), vibrational frequency calculations are performed. ias.ac.inarxiv.org Reactants and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ias.ac.inarxiv.org

Intrinsic Reaction Coordinate (IRC) calculations are also performed to verify that the identified transition state correctly connects the desired reactants and products on the potential energy surface. ias.ac.inresearcher.life

For example, in the study of the alcoholysis of this compound, DFT calculations were used to determine the activation energies for the main and side reactions. researchgate.net The calculated values were found to be consistent with experimental findings. researchgate.net Similarly, DFT has been used to calculate activation energies for the pyrolysis of trimethylchlorosilane and the oxidation of metal oxides. mdpi.comnsf.gov These energy profiles provide a quantitative understanding of the reaction's feasibility and kinetics.

Below is a table showcasing representative activation energies calculated using DFT for related reactions.

Reaction SystemReactantsActivation Energy (kcal/mol)Computational MethodReference
Trimethylchlorosilane PyrolysisMe3SiCl75.4UCCSD(T)/cc-pVTZ // UM05-2X/aug-cc-pVDZ nsf.gov
Methane Activation on [FeO]2+CH4 + [FeO]2+3.6B3LYP acs.org
Methane Activation on [FeO]2+CH4 + [FeO]2+5.8TPSS-D2 acs.org
This compound AlcoholysisCH3SiHCl2 + C2H5OH17.3 (72.51 kJ/mol)Not Specified researchgate.net

Ab Initio Molecular Orbital Studies of Chlorosilanes

Ab initio molecular orbital theory is a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. acs.orgwayne.edu These methods are systematically improvable, with the accuracy of the calculation increasing with the level of theory and the size of the basis set used. wayne.edu They have been extensively applied to study the thermochemistry, structure, and reactivity of chlorosilanes. acs.orgwayne.eduaip.org

The accuracy of ab initio calculations is highly dependent on the choice of the basis set and the computational method. numberanalytics.com A basis set is a set of mathematical functions used to build the molecular orbitals. numberanalytics.com Larger basis sets, such as those of triple-zeta quality with polarization and diffuse functions (e.g., 6-311++G(d,p)), generally provide more accurate results than smaller, double-zeta basis sets, though at a higher computational cost. researchgate.net The choice of method, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), or coupled-cluster theory (e.g., CCSD(T)), also significantly impacts the accuracy. wayne.eduweizmann.ac.il

For chlorosilanes, studies have shown that methods including electron correlation, like MP2 and MP4, are necessary for accurate predictions of properties like heats of formation. wayne.edu High-level composite methods like G-2 theory have also been used to achieve high accuracy. wayne.edu The selection of an appropriate basis set, such as the 6-31G* basis, which includes d-type polarization functions, is crucial for describing the electronic structure of third-row atoms like silicon. researchgate.net It has been noted that for second-row atoms in high oxidation states, the addition of high-exponent d functions to the basis set is essential for accurate results. weizmann.ac.il

The following table provides a summary of commonly used basis sets and their general characteristics.

Basis SetDescriptionGeneral Application
STO-3GMinimal basis set, each atomic orbital is represented by 3 Gaussian functions.Low-cost, qualitative results.
6-31G(d) or 6-31G*Split-valence basis set with d-polarization functions on heavy atoms.Good balance of accuracy and cost for geometry optimizations.
6-311++G(d,p)Triple-split valence basis set with diffuse functions and polarization functions on all atoms.Higher accuracy for energies and properties. researchgate.net
cc-pVTZCorrelation-consistent polarized valence triple-zeta basis set.High accuracy calculations, often used for benchmarking.
aug-cc-pVTZThe cc-pVTZ basis set augmented with diffuse functions.Important for anions, excited states, and weak interactions.

A topic of considerable interest in silicon chemistry is the extent to which silicon's vacant 3d orbitals participate in bonding. bme.huopen.ac.uk Ab initio molecular orbital calculations have been instrumental in investigating this phenomenon. open.ac.ukacs.org While silicon is in the third row of the periodic table, its d orbitals are typically unoccupied in its ground electronic state. open.ac.uk However, in certain molecular environments, these orbitals can become involved in bonding, influencing the molecule's geometry and reactivity. bme.huopen.ac.uk

Theoretical studies have shown that while d-orbitals may not be essential to describe the basic bonding in some silicon compounds, their inclusion in calculations can lower the total energy of the system, indicating a stabilizing contribution. open.ac.uk For hypervalent silicon compounds, where silicon is bonded to more than four atoms, the participation of d-orbitals has been a traditional explanation for the bonding, although modern theories also emphasize three-center, four-electron bonds. open.ac.uk In unsaturated organosilicon compounds, such as those containing vinyl or phenyl groups, the interaction between the π-system of the organic group and the silicon d-orbitals (d-p)π bonding has been proposed to explain their electronic spectra. bme.hu Calculations have indicated that d-orbitals can have a significant effect on the virtual π* orbitals, which is important for understanding ultraviolet spectra. bme.hu

Molecular Dynamics Simulations of this compound-Containing Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the behavior of atoms and molecules that are often inaccessible through experimental means alone. nih.gov These simulations model the physical movements of individual atoms and molecules, allowing researchers to observe and analyze the complex interactions within a system over time. nih.govstanford.edu In the context of this compound (CH₃SiHCl₂), MD simulations are instrumental in understanding its behavior in various environments, from bulk liquids to interfaces with other materials.

At the core of an MD simulation is a force field, a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its atoms. nih.govacs.org This energy function includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). acs.org By calculating the forces on each atom, the simulation iteratively solves Newton's equations of motion, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. stanford.edu

The accuracy of an MD simulation is heavily dependent on the quality of the force field. For organosilicon compounds like this compound, specialized force fields are required to accurately model the unique electronic and structural properties of the silicon atom. nih.govacs.org Researchers have developed and validated force fields for organosilicates by fitting parameters to quantum chemical calculations and experimental data, such as liquid density and enthalpy of vaporization. nih.govacs.org These force fields can then be used in simulation packages like LAMMPS or GROMACS to study a wide range of systems and phenomena. acs.org

A typical MD simulation setup involves defining a simulation box containing the molecules of interest and applying periodic boundary conditions to mimic a larger system. tu-darmstadt.de The system is then equilibrated at a specific temperature and pressure using thermostats and barostats, ensuring that the simulation samples a relevant thermodynamic ensemble. tu-darmstadt.de Once equilibrated, the production phase of the simulation generates the data for analysis.

Quantum chemistry calculations, such as Density Functional Theory (DFT), often complement MD simulations. researchgate.net These calculations can provide more accurate descriptions of electronic structure and reaction pathways, which can be used to parameterize and validate classical force fields. researchgate.netacs.org For instance, DFT has been used to study the alcoholysis of this compound, providing insights into the reaction mechanism and energetics. researchgate.netcqvip.com

Molecular dynamics simulations have been applied to study a variety of systems containing this compound and related compounds. A significant area of research is the surface modification of materials. This compound and similar silanes are used to functionalize surfaces, altering their properties such as hydrophobicity. acs.orgresearchgate.net MD simulations can model the grafting of these molecules onto a surface, providing a detailed picture of the resulting interface. For example, simulations can reveal the arrangement of the silane (B1218182) molecules on the surface, the density of the grafted layer, and the interactions with surrounding solvent molecules.

Another application of MD simulations is in the study of polymer composites. Organosilanes are often used as coupling agents to improve the compatibility between inorganic fillers and polymer matrices. researchgate.net MD simulations can be used to investigate the interactions at the filler-polymer interface, helping to understand how these coupling agents enhance the mechanical and transport properties of the composite material. researchgate.net

The table below provides an illustrative example of the types of parameters that are defined in a molecular dynamics simulation of a this compound-containing system.

Table 1: Example of Molecular Dynamics Simulation Parameters for a this compound System

Parameter Description Example Value/Method
Force Field Describes the potential energy of the system. PolCA or similar organosilicon force field nih.gov
Ensemble The statistical ensemble being simulated. NPT (constant Number of particles, Pressure, and Temperature)
Temperature The temperature of the system. 298 K
Pressure The pressure of the system. 1 atm
Time Step The integration time step for the equations of motion. 1 fs
Simulation Time The total duration of the simulation. 100 ns
Non-bonded Cutoff The distance at which non-bonded interactions are truncated. 1.2 nm

| Long-range Electrostatics | Method for handling long-range electrostatic interactions. | Particle Mesh Ewald (PME) |

Table 2: List of Compounds Mentioned

Compound Name
This compound
Dichlorodimethylsilane (B41323)
Tetraethoxysilane

Analytical Techniques in the Characterization of Dichloromethylsilane and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Functional Group Analysis

Spectroscopy is a cornerstone in the analysis of dichloromethylsilane, providing detailed information about its atomic and molecular structure through the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. In this compound (CH₃SiHCl₂), there are two distinct proton environments: the methyl protons (CH₃) and the proton directly bonded to the silicon atom (Si-H). The Si-H proton appears significantly downfield due to the electronegativity of the silicon and chlorine atoms. The spectrum also shows coupling to the ²⁹Si isotope. chemicalbook.com

Proton TypeChemical Shift (δ) in ppmCoupling Constant (J) in Hz
-CH₃ 0.879J(H-C-²⁹Si) = 8
Si-H 5.586J(H-²⁹Si) = 224

¹³C NMR: Carbon-13 NMR provides information about the carbon atom in the methyl group. The chemical shift of the methyl carbon is influenced by the attached silicon and chlorine atoms. In related compounds like dichlorodimethylsilane (B41323), the methyl carbon signal appears at approximately 4.5 ppm. The specific chemical environment in this compound, with a hydrogen atom also attached to the silicon, influences this value.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for directly probing the silicon atom's environment. The chemical shift of ²⁹Si is highly sensitive to the substituents attached to it. For this compound, the ²⁹Si nucleus is bonded to one methyl group, one hydrogen atom, and two chlorine atoms. The presence of two electronegative chlorine atoms causes a significant downfield shift in the spectrum compared to tetramethylsilane (B1202638) (TMS), which is used as a reference at 0 ppm. spectrabase.com Calculated ²⁹Si chemical shifts are sensitive to factors like bond lengths and solvent effects. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.comwikipedia.org For this compound, FTIR is used to confirm the presence of key bonds.

The primary vibrational modes observed in the FTIR spectrum of this compound correspond to the Si-H, C-H, and Si-Cl bonds. The Si-H stretching vibration is a particularly strong and characteristic absorption.

BondVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Si-H Stretching~2200
C-H (in CH₃) Stretching~2900 - 3000
CH₃ Deformation~1400 and ~1260
Si-Cl Stretching~800 - 850 (asymmetric) and ~500 - 600 (symmetric)

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The types of electronic transitions possible depend on the types of electrons in the molecule (sigma (σ), pi (π), and non-bonding (n) electrons). youtube.comyoutube.com

This compound is a saturated molecule, meaning it contains only sigma (σ) bonds and non-bonding (n) electrons on the chlorine atoms. Therefore, the possible electronic transitions are of high energy:

σ → σ *: An electron from a sigma bonding orbital is promoted to an anti-bonding sigma orbital.

n → σ *: A non-bonding electron from a chlorine atom is promoted to an anti-bonding sigma orbital.

These transitions require high energy and thus absorb light in the vacuum ultraviolet region (wavelengths below 200 nm). libretexts.orgslideshare.net As a result, this compound does not show significant absorption in the standard UV-Vis range (200-800 nm), making this technique less useful for its routine characterization compared to NMR and FTIR.

Chromatographic Separation and Composition Analysis

Chromatographic methods are essential for separating components of a mixture and determining the purity of a substance.

Gas Chromatography (GC) is the premier technique for assessing the purity of volatile compounds like this compound and for analyzing mixtures of related chlorosilanes. wasson-ece.comwasson-ece.com The technique separates compounds based on their boiling points and interactions with the stationary phase of a capillary column. researchgate.net

In the analysis of this compound, GC can effectively separate it from common impurities and by-products such as silicon tetrachloride (SiCl₄), trichlorosilane (SiHCl₃), and other methylchlorosilanes. google.comgoogle.com A Thermal Conductivity Detector (TCD) is often used as it provides a universal response to both organic and inorganic compounds. Due to the reactive nature of chlorosilanes, which can react with moisture to form corrosive HCl, the GC system, including the column and syringe, must be kept scrupulously dry. researchgate.net

Mass Spectrometry Approaches for Molecular Identification and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. wikipedia.org

When this compound is analyzed by MS, it is first ionized, typically by electron impact (EI), which knocks off an electron to form a molecular ion (M⁺˙). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions.

Key features in the mass spectrum of this compound (CH₃SiHCl₂) include:

Molecular Ion Peak: The molecular weight of this compound is approximately 115.03 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of silicon (²⁸Si, ²⁹Si, ³⁰Si) and chlorine (³⁵Cl, ³⁷Cl). The presence of two chlorine atoms results in a characteristic pattern of peaks at M+, (M+2)+, and (M+4)+ with relative intensities of approximately 9:6:1.

Fragmentation Patterns: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways involve the loss of simple groups. libretexts.orgslideshare.net

Ion FragmentDescriptionApproximate m/z
[CH₃SiHCl₂]⁺˙ Molecular Ion114 / 116 / 118
[CH₃SiCl₂]⁺ Loss of H radical113 / 115 / 117
[SiHCl₂]⁺ Loss of CH₃ radical99 / 101 / 103
[CH₃SiHCl]⁺ Loss of Cl radical79 / 81

This fragmentation data, particularly the isotopic patterns of chlorine-containing fragments, allows for unambiguous identification of this compound and can be used to monitor its presence and transformation in chemical reactions. nist.gov

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)

Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a powerful technique for the real-time monitoring of chemical reactions in solution. This method involves the continuous introduction of a reaction mixture into the mass spectrometer's ion source via a slight overpressure of an inert gas. This approach is particularly valuable for studying the hydrolysis and polymerization of this compound, as it allows for the detection of transient intermediates and the tracking of reactant consumption and product formation in real-time.

In the context of this compound, PSI-ESI-MS can be utilized to monitor its hydrolysis, a key step in the formation of polysiloxanes. By continuously infusing the reaction mixture, it is possible to identify the formation of various silanol (B1196071) intermediates and oligomeric species. The high sensitivity of mass spectrometry allows for the detection of these species even at very low concentrations, providing detailed mechanistic insights into the polymerization process. The technique is adept at handling air- and moisture-sensitive compounds, which is critical when working with reactive chlorosilanes.

Detailed Research Findings:

Studies on related organosilicon compounds using PSI-ESI-MS have demonstrated the ability to track the formation of catalytic intermediates and byproducts in silane (B1218182) coupling reactions. For this compound, a hypothetical reaction monitoring experiment could yield data on the sequential formation of silanols and their subsequent condensation to form siloxane oligomers. The mass spectra would reveal the distribution of these oligomers as the reaction progresses, offering a detailed picture of the polymerization kinetics.

Time (minutes)Relative Abundance of this compoundRelative Abundance of Key IntermediatesRelative Abundance of Siloxane Dimers
0100%0%0%
560%25%15%
1020%40%40%
155%20%75%
20&lt;1%5%94%

Ion Mobility-Mass Spectrometry (IMS-MS)

Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometric analysis. This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution. This is achieved by measuring the time it takes for an ion to travel through a gas-filled drift tube under the influence of a weak electric field. This "drift time" is related to the ion's collision cross-section (CCS), providing structural information about the molecule.

For the analysis of this compound derivatives, such as polysiloxanes and other complex structures, IMS-MS can be invaluable for separating isomers and conformers that would be indistinguishable by conventional mass spectrometry alone. This is particularly relevant when studying the complex mixtures that can arise from the polymerization of this compound, where various cyclic and linear oligomers with the same elemental composition but different structures may be formed.

Detailed Research Findings:

While specific IMS-MS studies on this compound are not widely documented, research on other complex organosilicon mixtures has shown the utility of this technique. For example, in the analysis of siloxane oligomers, IMS-MS could differentiate between cyclic and linear species of the same mass. The more compact cyclic structures would have a smaller CCS and thus a shorter drift time compared to their more flexible linear counterparts. This allows for a more detailed characterization of the polymer architecture.

Compound TypeMass-to-Charge Ratio (m/z)Collision Cross-Section (Ų)Structural Implication
Cyclic Tetrasiloxane296150Compact, rigid structure
Linear Tetrasiloxane296165Flexible, elongated structure
Branched Tetrasiloxane296160Intermediate compactness

Thermogravimetric Analysis (TGA) for Thermal Stability and Polymerization Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental tool for assessing the thermal stability of materials and for studying decomposition kinetics. For polymers derived from this compound, such as polymethylsiloxanes, TGA provides crucial information about their degradation temperatures and the nature of their decomposition products. thermalsupport.com

The thermal stability of polysiloxanes is one of their most important properties. wikipedia.org TGA can be used to determine the temperature at which these polymers begin to degrade, which is essential for defining their service temperature limits in various applications. The analysis can be conducted in an inert atmosphere (e.g., nitrogen) to study thermal degradation or in an oxidative atmosphere (e.g., air) to investigate thermo-oxidative stability. The shape of the TGA curve can also provide insights into the degradation mechanism. For instance, the thermal degradation of polydimethylsiloxane (B3030410) in an inert atmosphere typically proceeds via a depolymerization mechanism to form cyclic oligomers, resulting in a single major weight loss step. researchgate.netsci-hub.seresearchgate.netsemanticscholar.org

Detailed Research Findings:

TGA studies on polysilanes have shown that their thermal stability is influenced by factors such as molecular weight and the presence of cross-linking. researchgate.net For instance, higher molecular weight polydimethylsiloxanes may exhibit lower thermal stability due to different degradation pathways becoming more prevalent. The TGA curve for a typical polydimethylsiloxane derived from this compound would show initial stability up to several hundred degrees Celsius, followed by a sharp weight loss corresponding to the depolymerization process. The temperature at 5% weight loss (T5%) is often used as a standard measure of the onset of degradation.

Polymer DerivativeAtmosphereOnset of Decomposition (T5%)Temperature of Max. Decomposition RateChar Yield at 800°C
Linear PolymethylsiloxaneNitrogen350°C450°C~2%
Cross-linked PolymethylsiloxaneNitrogen380°C470°C~20%
Linear PolymethylsiloxaneAir320°C430°C~30% (as SiO₂)

Morphological and Microstructural Characterization of Derived Materials

The physical and mechanical properties of materials derived from this compound are highly dependent on their morphology and microstructure. Techniques such as scanning electron microscopy, transmission electron microscopy, and dynamic light scattering are essential for visualizing and quantifying these features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a sample. pressbooks.pubazom.com It works by scanning a focused beam of electrons over the surface and detecting the secondary or backscattered electrons that are emitted. SEM is particularly useful for examining the morphology of polymers, composites, and nanoparticles derived from this compound.

In the context of materials derived from this compound, SEM can be used to visualize the surface of polymer films, the structure of porous materials, and the shape and size distribution of synthesized nanoparticles. For example, in a composite material containing silica (B1680970) fillers (which can be derived from the hydrolysis of this compound), SEM can reveal the dispersion and distribution of the filler particles within the polymer matrix.

Detailed Research Findings:

SEM analysis of polymer blends and composites often involves preparing a flat surface by microtoming, which can then be selectively etched or stained to enhance the contrast between different phases. kpi.ua For materials derived from this compound, SEM could be used to study the phase separation in co-polymers or to assess the surface texture of coatings. The large depth of field of SEM also allows for the generation of three-dimensional-like images, which can be very informative for understanding the surface features of these materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample.

For this compound-derived materials, TEM is invaluable for studying the morphology of nanoparticles, the internal structure of polymer blends, and the arrangement of molecular-level fillers. For instance, if this compound is used to synthesize core-shell nanoparticles, TEM can be used to visualize the core and shell layers and to measure their respective thicknesses. In the case of polymer nanocomposites, TEM can reveal the exfoliation and dispersion of layered silicates within the polymer matrix.

Detailed Research Findings:

The sample preparation for TEM is more demanding than for SEM, as it requires very thin sections of the material. However, the level of detail that can be obtained is unparalleled. For example, in studies of block copolymers, TEM has been used to visualize the intricate microphase-separated structures, such as lamellae, cylinders, and spheres, which are on the order of nanometers. Similar structures could be studied in copolymers derived from this compound.

Dynamic Light Scattering (DLS) for Particle Size Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. horiba.com It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.

DLS is an ideal technique for characterizing the size of nanoparticles or polymer aggregates synthesized from this compound in a liquid medium. The technique provides the hydrodynamic diameter of the particles, which is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. This is a key parameter for applications where the behavior of the particles in a liquid is important, such as in coatings, inks, and biomedical applications.

Detailed Research Findings:

DLS is widely used for the characterization of silica nanoparticles, which can be produced from the hydrolysis and condensation of silanes. horiba.comresearchgate.netmdpi.comekb.eg The technique can provide not only the average particle size but also the polydispersity index (PDI), which is a measure of the broadness of the size distribution. For example, in the synthesis of monodisperse silica nanoparticles from a this compound precursor, DLS could be used to monitor the growth of the particles in real-time and to ensure a narrow size distribution in the final product.

SampleZ-Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Interpretation
Silica Nanoparticle Suspension A500.1Monodisperse nanoparticles
Silica Nanoparticle Suspension B1500.4Polydisperse nanoparticles with some aggregation
Polymer Solution2000.6Broad distribution of polymer aggregates

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org In this method, a beam of X-rays strikes a crystal and diffracts into many specific directions, creating a unique pattern. wikipedia.org By measuring the angles and intensities of these diffracted beams, scientists can produce a three-dimensional map of the electron density within the crystal, thereby revealing the precise arrangement of atoms and the lengths and types of chemical bonds. wikipedia.org This technique is fundamental for characterizing the atomic structure of new materials. wikipedia.orgnih.gov

While this compound (CH₃SiHCl₂) is a liquid at room temperature, its crystalline structure can be analyzed at low temperatures. A study by Jörg Wagler and Robert Gericke investigated the molecular structures of various alkyldichlorosilanes in the solid state, including this compound. By cooling the substance to form a single crystal, its structure was determined using X-ray crystallography.

The analysis revealed that at low temperatures, this compound crystallizes in a specific, ordered arrangement. The resulting diffraction data allows for the determination of key crystallographic parameters, such as the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. wikipedia.orgyoutube.com This information is crucial for understanding the intermolecular interactions and packing of the molecules in the solid state. The successful application of XRD to this compound demonstrates the technique's utility in elucidating the three-dimensional structure of even volatile, low-melting-point organosilicon compounds. elsevier.com

Elemental Analysis (e.g., CHN Analysis) for Compositional Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic and organosilicon compounds like this compound, this is often accomplished through combustion analysis, commonly known as CHN analysis. researchgate.net In this method, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by detectors, allowing for the calculation of the mass percentage of each element in the original sample.

For organosilicon compounds, specialized procedures may be required, as they can form silicon carbide upon combustion instead of silicon dioxide. researchgate.net However, the primary goal remains the same: to verify the empirical formula of the compound by comparing the experimentally determined mass percentages of its constituent elements to the theoretically calculated values. This comparison is a critical step in confirming the identity and purity of a synthesized compound.

The theoretical elemental composition of this compound (CH₄Cl₂Si) is calculated based on its molecular formula and the atomic weights of its constituent elements (C, H, Cl, Si). The experimental results from a CHN analysis (extended to include chlorine and silicon) should closely match these theoretical values.

Table 1: Elemental Composition of this compound (CH₄Cl₂Si)

Element Atomic Mass (amu) Moles in Formula Molar Mass Contribution ( g/mol ) Theoretical %
Carbon (C) 12.011 1 12.011 10.44%
Hydrogen (H) 1.008 4 4.032 3.50%
Chlorine (Cl) 35.453 2 70.906 61.63%
Silicon (Si) 28.085 1 28.085 24.41%

| Total | | | 115.034 | 100.00% |

In practice, the results of an elemental analysis are considered acceptable if they fall within a narrow margin of the theoretical values, typically ±0.4%. This level of accuracy provides strong evidence for the proposed molecular formula and the purity of the sample.

Future Directions and Emerging Research Avenues in Dichloromethylsilane Chemistry

Development of Sustainable and Green Synthesis Approaches

The traditional industrial production of methylchlorosilanes, known as the Müller-Rochow direct process, involves the reaction of elemental silicon with methyl chloride over a copper catalyst at high temperatures. mdpi.comuni-wuppertal.de While foundational to the silicone industry, this process faces challenges related to energy consumption and the generation of by-products. ntnu.no Emerging research is geared towards aligning the synthesis of dichloromethylsilane and its derivatives with the principles of green chemistry. mdpi.comchemistrydocs.com

Key areas of development include:

Catalyst Improvement: Enhancing the selectivity of catalysts to maximize the yield of the desired dichlorodimethylsilane (B41323) product, thereby minimizing waste streams. mdpi.com The addition of promoters like zinc, tin, and phosphorus to CuO/SiO₂ catalysts has been shown to increase selectivity. mdpi.com

Chlorine-Free Synthesis Routes: A significant goal is to develop direct synthesis methods that avoid the use of chlorosilanes. One promising avenue is the reaction of metallurgical silicon with alcohols, such as ethanol, in the presence of a copper catalyst. mdpi.com This process yields alkoxysilanes and hydrogen, representing a more environmentally benign pathway. mdpi.com

Waste Minimization and Process Integration: Research focuses on creating more efficient chemical engineering processes that save energy, minimize waste, and utilize renewable resources where possible. chemistrydocs.com This includes optimizing reactor design, such as the use of fluid bed reactors, to control the highly exothermic reaction and prevent local overheating. uni-wuppertal.de

Synthesis ApproachReactantsKey Features & Research GoalsCitations
Traditional (Müller-Rochow) Metallurgical Silicon, Methyl Chloride, Copper CatalystHigh-temperature, high-pressure process. Research aims to improve selectivity and manage exothermic reactions. mdpi.comuni-wuppertal.de
Green/Sustainable Metallurgical Silicon, Alcohols (e.g., Ethanol)Aims to eliminate chlorine from the initial synthesis step, reducing corrosive by-products. Produces alkoxysilanes. mdpi.com
Catalyst Promotion Standard reactants + Promoters (Zn, Sn, P)Increases the selectivity towards dichlorodimethylsilane, making the traditional process more atom-efficient. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of this compound chemistry, from its synthesis to its subsequent reactions. The development of novel catalysts is crucial for improving reaction rates, controlling product selectivity, and enabling new transformations under milder conditions.

Recent research highlights several promising catalytic systems:

Copper Aluminate Spinel Catalysts: A new generation of copper aluminate (CuAl₂O₄) spinel catalysts has been developed for a two-step process to produce dimethyldichlorosilane from silicon tetrachloride. researchgate.netacs.org These catalysts exhibit superior activity and stability, maintaining high selectivity even at lower reaction temperatures and demonstrating better resistance to attrition in fluidized bed reactors compared to conventional supported copper catalysts. acs.org

Core-Shell Catalysts: Core-shell structures, such as AlCl₃/ZSM-5@γ-Al₂O₃, are being investigated for the redistribution (disproportionation) reaction, which converts by-products like methyltrichlorosilane (B1216827) and trimethylchlorosilane into the more valuable dimethyldichlorosilane. nih.govresearchgate.net Density functional theory (DFT) studies show that modifying the catalyst with aluminum chloride creates robust Lewis acid sites that favor the redistribution reaction. nih.gov

Palladium-Based Catalysts: For selective methylation, palladium catalysts have shown high efficiency. A combination of [Pd(C₃H₅)Cl]₂ and specific ligands like DavePhos can catalyze the cross-coupling of various dichlorosilanes with organoaluminum reagents to quantitatively yield the corresponding monochlorosilanes. sci-hub.se This offers a high-selectivity alternative to some nickel-catalyzed systems. sci-hub.se

Catalyst SystemTarget ReactionKey Findings & AdvantagesCitations
Copper Aluminate (CuAl₂O₄) Spinel Dimethyldichlorosilane SynthesisSuperior activity and particle integrity; stable selectivity toward (CH₃)₂SiCl₂ in a two-step process. researchgate.netacs.org
AlCl₃/ZSM-5@γ-Al₂O₃ Core-Shell Redistribution/DisproportionationCreates strong Lewis acid sites, enhancing the conversion of by-products into dimethyldichlorosilane. nih.govresearchgate.net
Palladium/[Pd(C₃H₅)Cl]₂ with DavePhos Selective MethylationAchieves quantitative yields for the selective methylation of dichlorosilanes to monochlorosilanes. sci-hub.se

Design and Synthesis of New Polymer Architectures with Tailored Properties

This compound is a fundamental building block for creating a vast range of polymers with tunable properties. Its bifunctionality is key to forming linear chains and cross-linked networks. ontosight.ai Modern polymer chemistry leverages this reactivity to design complex and functional macromolecular architectures.

Emerging polymer designs involving this compound include:

Bottlebrush and Comb Copolymers: These architectures consist of a linear backbone with polymeric side-chains. researchgate.net this compound can be used in the synthesis of the macromonomers or linking agents required to create these structures. Such polymers have unique properties, including rapid self-assembly, and are explored for applications in photonic materials and drug delivery. researchgate.net

Star Block Copolymers: this compound is instrumental in the synthesis of linking agents used in living anionic polymerization to create complex star-shaped polymers. nbi.dk For example, a linking agent with 16 chlorosilane bonds, synthesized via hydrosilylation of vinylsilane with this compound, has been used to produce 16-arm star block copolymers that self-assemble into nanocylinders. nbi.dk

Biodegradable Polymers: this compound can be incorporated into polymers containing naturally occurring compounds like butanedioic acid and 1,2-ethanediol. ontosight.ai In these systems, the silane (B1218182) introduces cross-linking, which can enhance the mechanical strength and durability of the resulting biodegradable material, making it suitable for applications in tissue engineering and controlled drug release. ontosight.ai

Functional Polysiloxanes: The hydrolysis of this compound is a route to producing functional silicone polymers. chemicalbook.com By reacting with other monomers, it can form copolymers with specific end-groups that can subsequently react with other polymer systems, thereby imparting new properties to the final material. chemicalbook.com

Polymer ArchitectureRole of this compoundTailored Properties & ApplicationsCitations
Star Block Copolymers Synthesis of multi-functional linking agents.Self-assembles into complex nanostructures (e.g., nanocylinders) for advanced materials. nbi.dkbuffalo.edu
Comb/Bottlebrush Polymers Component in the synthesis of macromonomers.High entanglement molecular weight, rapid self-assembly. Used in photonics and nanolithography. researchgate.net
Cross-linked Biodegradable Polymers Cross-linking agent with monomers like butanedioic acid.Enhanced mechanical strength in biodegradable materials for tissue engineering scaffolds. ontosight.ai
Functional Polysilazanes Primary monomer in ammonolysis reaction.Precursor for ceramic materials with specific thermal properties. dntb.gov.ua

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting material properties in this compound chemistry. nih.govresearchgate.net These theoretical studies provide insights that are difficult to obtain through experiments alone, accelerating the design of new catalysts and processes.

Key applications of computational modeling include:

Mechanism Elucidation: DFT calculations have been used to investigate the complex mechanisms of reactions like the redistribution synthesis of dichlorodimethylsilane on core-shell catalysts. nih.govresearchgate.net These studies can identify the active sites (e.g., Brønsted vs. Lewis acids), determine reaction pathways, and calculate activation energies for rate-determining steps. nih.govajol.info For example, the activation energy for the main disproportionation reaction catalyzed by (AlCl₂)⁺ modified 4T NaAlCl₄/ZSM-5 was calculated to be 97.89 kJ·mol⁻¹. ajol.info

Predictive Catalyst Design: By modeling the interaction between reactants and catalyst surfaces, researchers can predict catalytic activity. Studies have shown how modifying a ZSM-5 catalyst with AlCl₃ enhances its activity by creating more favorable Lewis acid centers. nih.gov This predictive capability allows for the rational design of more efficient catalysts.

Reaction Condition Optimization: Theoretical studies can determine optimal reaction parameters. For the alcoholysis of this compound, quantum chemistry calculations helped identify the optimal reaction temperature (30°C) and reactant proportions. researchgate.net

Material Property Prediction: For advanced materials, computational models can predict properties. For instance, molecular dynamics (MD) simulations are used to predict the glass-transition temperatures of highly cross-linked silicon-containing resins, guiding the design of heat-resistant polymers. ecust.edu.cn

Computational StudyMethod/Level of TheorySystem InvestigatedKey FindingsCitations
Catalyst Mechanism DFT (B3LYP/6-311++G(3df,2pd))Redistribution synthesis of dichlorodimethylsilane on a core-shell catalyst.Identified the active center as a Lewis acid site and elucidated the reaction mechanism. nih.gov
Reaction Optimization DFTAlcoholysis of this compound.Determined activation energies for main (72.51 kJ·mol⁻¹) and side reactions (182.6 kJ·mol⁻¹), confirming optimal experimental conditions. researchgate.net
Disproportionation DFT (B3LYP/6-311G++(3df, 2pd))Disproportionation catalyzed by (AlCl₂)⁺ modified ZSM-5.Calculated activation energies for the rate-determining steps of the main (97.89 kJ·mol⁻¹) and side (169.50 kJ·mol⁻¹) reactions. ajol.info
Heat-Resistant Polymers Molecular Dynamics (MD)Silicon-containing arylacetylene resins.Predicted glass-transition temperatures of cross-linked polymers to guide material design. ecust.edu.cn

Integration with Nanoscience and Nanotechnology for Advanced Applications

The high reactivity of this compound makes it an excellent candidate for the surface functionalization of nanomaterials, leading to the development of advanced composites and smart materials. uni-siegen.decentrefornanotechnology.com This integration bridges the gap between molecular chemistry and materials science.

Emerging applications in this area include:

Super-repellent Surfaces: this compound is used to functionalize silica (B1680970) nanoparticles, creating superhydrophobic or super-liquid-repellent surfaces. researchgate.netresearchgate.net This can be achieved through methods like vapor-phase functionalization, which creates a dense layer of silicone on the nanoparticle surfaces. researchgate.net These materials are designed to repel low surface tension liquids, offering a fluoro-free, sustainable alternative for self-cleaning coatings. researchgate.netresearchgate.net

Enhanced Nanocomposites: By modifying the surface of nanofillers like silica, this compound acts as a coupling agent that improves the interface between the nanoparticles and a polymer matrix. researchgate.net This leads to enhanced properties in the final composite material, such as improved corrosion resistance in polyurethane coatings. researchgate.net

Controlled Nanoparticle Synthesis: The addition of dichlorodimethylsilane (as dichlorodimethylsilane, DDS) during the synthesis of silica nanoparticles can control their final properties. It has been shown to reduce the particle size and impart hydrophobicity in a one-step synthesis method. researchgate.net For example, adding DDS can reduce silica particle size to approximately 65 nm while also making them hydrophobic. researchgate.netresearchgate.net

Nanoscience ApplicationNanomaterialRole of this compoundResulting Property/FunctionCitations
Super-repellent Surfaces Silica NanoparticlesSurface functionalization via vapor or liquid deposition.Creates fluoro-free surfaces that repel low surface tension liquids. researchgate.net
Self-Cleaning Coatings Silica NanoparticlesSurface modification of nanoparticles before incorporation into a polymer resin.Superhydrophobic and self-cleaning properties; improved corrosion resistance. researchgate.net
Controlled Particle Synthesis Silica NanoparticlesAdditive (as dichlorodimethylsilane) during Stöber method synthesis.Reduces final particle size and imparts hydrophobicity. researchgate.netresearchgate.net
Functionalized Cement Silicon-based NanoparticlesUsed to create functionalized nanoparticles for treating cement-based materials.Induces hydrophobicity and increases durability by reducing permeability. researchgate.net

Multi-functional Materials Design and Performance Enhancement

This compound is a key enabler in the design of multi-functional materials, where a single material is engineered to possess multiple enhanced properties. hoconsilicon.com It primarily achieves this by acting as a versatile coupling agent and a precursor to highly stable silicone polymers. hoconsilicon.com

Examples of performance enhancement include:

Improved Mechanical Properties: As a cross-linking agent, it can increase the cross-linking density of polymers, which enhances the strength, hardness, and abrasion resistance of the material. hoconsilicon.com

Enhanced Durability and Weather Resistance: When used in surface treatments, it forms a dense silicone protective layer. hoconsilicon.com This layer effectively shields materials from UV radiation, oxygen, and moisture, thereby improving weather resistance and extending service life, which is critical for applications like anti-corrosion coatings for marine and chemical environments. hoconsilicon.com

Superior Adhesion and Compatibility: As a coupling agent, this compound improves the compatibility and bonding strength between inorganic materials (like glass fibers or silica fillers) and organic polymer matrices (like rubber or plastics). hoconsilicon.com This is crucial for high-performance composites, adhesives, and sealants used in the automotive and construction industries. hoconsilicon.comstrategicrevenueinsights.com

Hydrophobicity and Surface Protection: The introduction of methylsiloxane groups via this compound treatment significantly reduces the surface energy of materials, imparting excellent hydrophobicity and anti-fouling characteristics. hoconsilicon.com This is applied to materials ranging from glass to fabrics to make them easier to clean and more resistant to moisture. hoconsilicon.com

Application AreaRole of this compoundEnhanced PropertiesResulting Material/ProductCitations
Composites (Plastics/Rubber) Coupling agent for fillers (e.g., glass fiber, silica).Improved strength, heat resistance, weather resistance.High-performance plastics and rubber. hoconsilicon.com
Coatings & Sealants Precursor to silicone resins; coupling agent for pigments.Enhanced adhesion, durability, corrosion resistance, hydrophobicity.Anti-corrosion coatings, advanced adhesives. hoconsilicon.comstrategicrevenueinsights.com
Surface Treatment Surface modifying agent.Hydrophobicity, anti-fouling, corrosion resistance.Easy-to-clean glass, water-repellent fabrics. hoconsilicon.com
Construction Materials Precursor for functionalized nanoparticles.Increased durability, reduced permeability, hydrophobicity.Treated Portland cement-based mortars. researchgate.net

Q & A

Q. What are the established synthesis routes for dichloromethylsilane, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via the direct reaction of methyl chloride with silicon metal at elevated temperatures (300–500°C) in the presence of a copper catalyst . Key variables include:

  • Temperature control : Higher temperatures increase reaction rates but may promote side reactions (e.g., polysilane formation).
  • Catalyst activity : Copper catalysts doped with zinc or tin improve selectivity .
  • Purification : Fractional distillation under inert atmosphere (argon/nitrogen) is critical due to its moisture sensitivity . Purity >97% is achievable with optimized distillation (boiling point: 41°C; density: 1.105 g/mL) .

Q. What analytical techniques are most reliable for characterizing this compound in research settings?

  • NMR spectroscopy : ¹H NMR (δ 0.6–1.2 ppm for Si–CH₃; δ 4.5–5.5 ppm for Si–H) and ²⁹Si NMR (δ −10 to −20 ppm) confirm structural integrity .
  • Gas chromatography-mass spectrometry (GC-MS) : Detects impurities like chlorinated byproducts (e.g., trichloromethylsilane) .
  • Karl Fischer titration : Measures trace moisture content (<50 ppm), critical for stability .

Q. How should this compound be handled to minimize hydrolysis and hazards during experiments?

  • Storage : Under argon at 2–8°C in sealed, moisture-resistant containers (e.g., Schlenk flasks) .
  • Safety protocols : Use gloveboxes or fume hoods with PPE (acid-resistant gloves, face shields) due to its corrosive and flammable nature (flash point: −26°F/−28°C) .
  • Waste disposal : Neutralize with dry sodium bicarbonate before aqueous treatment .

Q. What are the dominant degradation pathways of this compound under ambient conditions?

Hydrolysis is the primary degradation mechanism, producing HCl and methylsilanol intermediates:

CH₃SiHCl₂ + 2H₂O → CH₃Si(OH)₂ + 2HCl\text{CH₃SiHCl₂ + 2H₂O → CH₃Si(OH)₂ + 2HCl}

Reaction kinetics depend on humidity; FTIR monitoring of Si–H (2140 cm⁻¹) and Si–Cl (480 cm⁻¹) bands can track degradation .

Advanced Research Questions

Q. How can this compound be utilized in controlled polymerization for silicon-based polymers?

this compound serves as a precursor for polymethylsilanes via dehydrochlorination:

  • Catalytic dehydrogenation : Use Rh or Pt catalysts to form Si–Si bonds, yielding polymers with tunable molecular weights (Mₙ: 1,000–10,000 Da) .
  • Copolymerization : React with dichlorodimethylsilane to adjust crosslinking density for ceramic precursors (e.g., SiC) . Monitor reaction progress via GPC and TGA to assess polymer stability .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., vapor pressure, enthalpy of formation)?

Discrepancies in vapor pressure (6.79 psi at 20°C vs. computational estimates ) arise from measurement techniques. Mitigation strategies include:

  • Standardized calibration : Use static or dynamic vapor pressure apparatus with NIST-traceable standards .
  • Quantum chemical calculations : Compare experimental data with DFT-derived values (e.g., using Gaussian 09 with B3LYP/6-311+G(d,p)) .

Q. What advanced analytical methods detect trace decomposition products in this compound-based reactions?

  • Headspace GC-MS : Identifies volatile byproducts (e.g., CH₃Cl, SiCl₄) at ppm levels .
  • Raman spectroscopy : Detects Si–O–Si bonds (600–800 cm⁻¹) indicative of hydrolysis .
  • ICP-OES : Quantifies metal catalysts (e.g., Cu, Zn) leaching into reaction mixtures .

Q. What computational models predict the reactivity of this compound in novel reaction environments?

Molecular dynamics (MD) simulations using ReaxFF force fields model Si–H bond cleavage kinetics under thermal stress . Key parameters:

  • Activation energy : ~45 kcal/mol for Si–Cl bond dissociation.
  • Solvent effects : Dielectric continuum models (e.g., COSMO-RS) predict reactivity in polar vs. nonpolar media .

Methodological Recommendations

  • Contradiction resolution : Cross-validate experimental data with computational models and replicate studies under controlled conditions .
  • Ethical considerations : Adhere to OSHA/NIOSH guidelines for hazardous silane handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.